molecular formula C16H16Cl2O2 B4926078 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)

1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)

Cat. No. B4926078
M. Wt: 311.2 g/mol
InChI Key: UGFQUZJXRQKMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene), also known as BOCB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of aromatic compounds and is a derivative of benzene. BOCB has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a building block for the synthesis of new drugs. In biochemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a probe to study protein-ligand interactions. In pharmacology, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a tool to study the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) is not fully understood. However, it has been shown to interact with proteins through hydrophobic interactions and hydrogen bonding. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been found to bind to the active site of enzymes, which can lead to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has also been found to have cytotoxic effects on cancer cells. In vivo studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can decrease the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has several advantages for lab experiments. It is stable, easy to handle, and has a high yield. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has also been found to have low toxicity and is not mutagenic or carcinogenic. However, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can also interact with other compounds, which can affect the results of experiments.

Future Directions

For the use of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) in scientific research include the synthesis of new derivatives, the study of protein-ligand interactions, and the development of new diagnostic tools.

Synthesis Methods

The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) involves the reaction of 3-chlorophenol with 1,4-butanediol in the presence of a base catalyst. The reaction takes place at a high temperature, and the product is purified through crystallization. The yield of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) is high, and the product is stable and easy to handle.

properties

IUPAC Name

1-chloro-3-[4-(3-chlorophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O2/c17-13-5-3-7-15(11-13)19-9-1-2-10-20-16-8-4-6-14(18)12-16/h3-8,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFQUZJXRQKMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-[4-(3-chlorophenoxy)butoxy]benzene

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